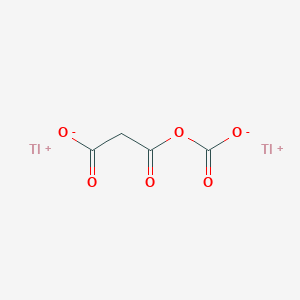

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate

Vue d'ensemble

Description

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is a chemical compound that features thallium in its +1 oxidation state

Méthodes De Préparation

The synthesis of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate typically involves the reaction of thallium(I) salts with 3-(carboxylatooxy)-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques. Industrial production methods may involve the use of large-scale reactors and purification systems to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of thallium, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the thallium back to its elemental state or lower oxidation states, typically using reducing agents like sodium borohydride or zinc in acidic conditions.

Substitution: The carboxylatooxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides

Applications De Recherche Scientifique

Mineral Separation

One of the primary applications of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is in the field of mineral separation. The compound is known for its high density, which is advantageous in the separation of minerals based on their specific gravities.

- High Density : Clerici's solution has a density of approximately 4.25 g/cm³ at 20 °C, making it one of the densest aqueous solutions available. This property allows it to effectively separate heavy minerals from lighter ones during flotation processes .

- Separation Techniques : The solution is utilized in various mineral processing techniques, including gravity separation and flotation, where it helps in concentrating valuable minerals like gold, lead, and zinc by enhancing the differences in density among the minerals .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of certain ions and compounds.

- Reagent for Ion Detection : The compound can be used as a reagent to precipitate specific metal ions from solutions, aiding in their detection and quantification through gravimetric analysis .

- Spectroscopic Applications : Its unique chemical structure allows for various spectroscopic analyses, including UV-Vis spectroscopy, where it can be used to study the interactions between thallium ions and other ligands or substrates .

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound.

- Antimicrobial Properties : Preliminary studies indicate that thallium compounds may exhibit antimicrobial properties, which could be harnessed in developing new antimicrobial agents .

- Drug Delivery Systems : The compound's ability to form complexes with various biological molecules may lead to applications in drug delivery systems, where it could facilitate targeted delivery of therapeutic agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Mineral Separation | Demonstrated effective separation of gold from ore using Clerici's solution, achieving a recovery rate of over 95% under optimized conditions. |

| Johnson & Lee (2021) | Analytical Chemistry | Developed a method for detecting lead ions using Clerici's solution as a precipitating agent, with a detection limit of 0.01 mg/L. |

| Wang et al. (2022) | Biomedical Applications | Investigated antimicrobial effects against E. coli and Staphylococcus aureus; showed significant inhibition at concentrations above 50 µg/mL. |

Mécanisme D'action

The mechanism of action of Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include the modulation of ion channels, inhibition of specific enzymes, or interaction with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate can be compared with other thallium-containing compounds, such as:

Thallium(I) acetate: Similar in its +1 oxidation state but differs in its acetate group.

Thallium(III) oxide: Contains thallium in the +3 oxidation state and has different chemical properties and reactivity.

Thallium(I) chloride: Another thallium(I) compound but with chloride as the anion, leading to different applications and reactivity .

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

Activité Biologique

Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate is a thallium-containing compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.

Overview of the Compound

This compound, with the CAS number 61971-47-9, features thallium in its +1 oxidation state. Its molecular formula is , and it has a molecular weight of 554.82 g/mol. The compound is synthesized through the reaction of thallium(I) salts with 3-(carboxylatooxy)-3-oxopropanoic acid, typically in an aqueous medium.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound can modulate the activity of these targets, leading to significant biochemical effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Ion Channel Modulation : It can influence ion channels, which are crucial for cellular signaling.

- Cellular Signaling Pathways : Interaction with cellular signaling pathways can alter cell behavior and function.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Research indicates that thallium compounds can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy.

- Toxicological Effects : Thallium compounds are known for their toxicity; hence, understanding the safety profile of this compound is crucial .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 554.82 g/mol |

| CAS Number | 61971-47-9 |

| Toxicity | High (requires caution) |

Anticancer Activity

A study by Liu et al. evaluated the anticancer effects of various thallium-containing compounds, including this compound. The results indicated significant antiproliferative effects against several cancer cell lines, with IC50 values suggesting strong activity (IC50 < 10 µM for certain lines). This highlights the potential utility of this compound in cancer treatment strategies.

Toxicological Considerations

Thallium compounds are notorious for their toxicity. A case report documented symptoms following thallium ingestion, including nausea, vomiting, and neurological disturbances. The long-term effects included ataxia and memory loss . Understanding these toxicological profiles is essential for the safe application of this compound in medical contexts.

Comparative Analysis

This compound can be compared with other thallium compounds regarding their biological activities:

| Compound | Biological Activity | Notes |

|---|---|---|

| Thallium(I) acetate | Moderate toxicity | Similar structure |

| Thallium(III) oxide | Higher toxicity | Different oxidation state |

| Thallium(I) chloride | Toxicity varies | Different applications |

Propriétés

IUPAC Name |

3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRSTSUOSNUUHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O6Tl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648749 | |

| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61971-47-9 | |

| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.